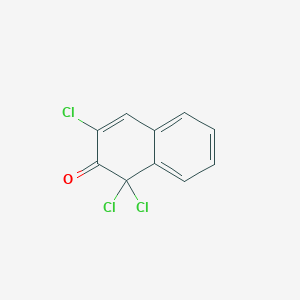
1,1,3-trichloronaphthalen-2(1H)-one
Descripción general
Descripción
1,1,3-trichloronaphthalen-2(1H)-one is a chemical compound that belongs to the family of naphthalenes. It is a white crystalline powder that is used in various scientific research applications. The compound is synthesized through a complex process, and its mechanism of action is not yet fully understood. The purpose of
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Indene Derivatives
Synthesis of Diverse Indene Derivatives : Research by Magar and Lee (2013) introduced a three-component coupling reaction, enabling the synthesis of functionalized indene derivatives from 1-diazonaphthalen-2(1H)-ones. This synthesis occurs through a sequential Wolff rearrangement and trapping of ketene intermediates, providing a catalyst-free thermal approach for creating diverse indene structures (Magar & Lee, 2013).
Molecular Structure Analysis
Orientation of Molecules by Magnetic Field : A study conducted by Shestakova et al. (2006) developed a method to quantify the effects of molecular orientation by strong static magnetic fields, specifically on molecules like 1,2,3-trichloronaphthalene. This method provides detailed insights into molecular structures, offering new angles for understanding molecular orientations and their implications on physical and chemical properties (Shestakova et al., 2006).
Environmental and Health Implications
Tissue Distribution and Elimination of Chlorinated Naphthalenes : Kilanowicz et al. (2004) investigated the distribution and elimination of chlorinated naphthalenes, such as tetrachloronaphthalene and pentachloronaphthalene, in rats. This study highlights the environmental persistence and potential health impacts of these compounds, providing essential data on their biotransformation and bioaccumulation (Kilanowicz et al., 2004).
Material Science Applications
Nanomorphology Control in Solar Cells : Research by Aïch et al. (2012) and Chen et al. (2008) explored the utilization of solvent mixtures, including chloronaphthalenes, to optimize the nanomorphology of the active layer in bulk heterojunction solar cells. These studies provide insights into fine-tuning the performance of solar cells through the careful selection and application of solvent mixtures, enhancing the efficiency of photovoltaic devices (Aïch et al., 2012) (Chen et al., 2008).
Propiedades
IUPAC Name |
1,1,3-trichloronaphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O/c11-8-5-6-3-1-2-4-7(6)10(12,13)9(8)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSOEGJJPIGYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-trichloronaphthalen-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





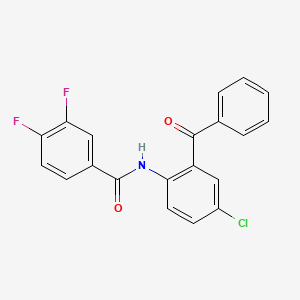
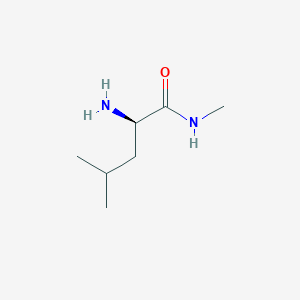
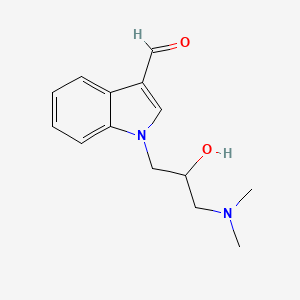
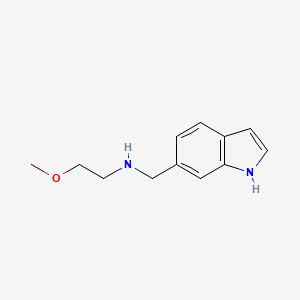
![Tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3123867.png)

![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)
![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)

![[2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3123900.png)

